molecular formula C11H14BrClO B1621311 1-[(5-Bromopentyl)oxy]-4-chlorobenzene CAS No. 82258-51-3

1-[(5-Bromopentyl)oxy]-4-chlorobenzene

Cat. No.: B1621311
CAS No.: 82258-51-3
M. Wt: 277.58 g/mol
InChI Key: XJLIDPAXSFPBFE-UHFFFAOYSA-N
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Description

1-[(5-Bromopentyl)oxy]-4-chlorobenzene is a halogenated aromatic ether with the molecular formula C₁₁H₁₄BrClO. It consists of a para-chlorinated benzene ring linked via an ether bond to a 5-bromopentyl chain. This compound is primarily utilized as a synthetic intermediate in organic chemistry and material science due to its reactive bromine atom and stable aromatic backbone. Commercial availability is noted by CymitQuimica, with pricing listed at €472.00 per gram (Ref: 10-F622752) .

Properties

CAS No.

82258-51-3

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

1-(5-bromopentoxy)-4-chlorobenzene

InChI

InChI=1S/C11H14BrClO/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2

InChI Key

XJLIDPAXSFPBFE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCCCCBr)Cl

Canonical SMILES

C1=CC(=CC=C1OCCCCCBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-[(5-Chloropentyl)oxy]-4-chlorobenzene

  • Molecular Formula : C₁₁H₁₄Cl₂O
  • Key Differences : Replacement of bromine with chlorine in the pentyl chain reduces molecular weight (291.6 g/mol vs. 308.6 g/mol for the bromo analog) and alters reactivity. The C–Cl bond is less polarizable than C–Br, leading to slower nucleophilic substitution rates.
  • Applications : Less commonly reported in synthetic pathways compared to brominated analogs due to lower leaving-group ability .

1-[(4-Bromophenyl)(chloro)methyl]-4-fluorobenzene

  • Molecular Formula : C₁₃H₉BrClF
  • Key Differences : Substitution pattern includes a bromophenyl-chloromethyl group and a fluorine atom, increasing steric bulk and electron-withdrawing effects. Predicted boiling point: 357.5°C .
  • Applications : Used in advanced organic synthesis but lacks commercial availability .

1-((4-Bromobenzyl)oxy)-4-chloro-2,3-difluorobenzene

  • Molecular Formula : C₁₃H₈BrClF₂O
  • Limited solubility data available .

Alkyl Chain Length and Halogen Position Variants

1-(5-Bromopentyl)-3,6-dimethyluracil

  • Molecular Formula : C₁₁H₁₆BrN₂O₂
  • Key Differences : Incorporates a uracil ring instead of benzene, enabling hydrogen bonding and participation in nucleic acid analog synthesis. Single-crystal XRD studies reveal steric interactions between the bromopentyl chain and methyl groups .

JWH-018 N-(5-Bromopentyl) Derivative

  • Structure: 1-(5-Bromopentyl)-1H-indol-3-ylmethanone
  • Key Differences: Bromopentyl chain attached to an indole ring instead of benzene. Notably used in synthetic cannabinoids, highlighting the pharmacological relevance of brominated alkyl chains .

Physicochemical Properties and Reactivity

Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
1-[(5-Bromopentyl)oxy]-4-chlorobenzene 308.6 ~1.4 (estimated) ~300–350 (predicted)
1-[(4-Bromophenyl)(chloro)methyl]-4-fluorobenzene 299.6 1.487 357.5
1-(5-Bromopentyl)-3,6-dimethyluracil 307.2 N/A N/A

Notes:

  • Brominated compounds exhibit higher densities and molecular weights compared to chloro analogs due to bromine’s larger atomic radius and mass.
  • Predicted boiling points correlate with chain length and halogen electronegativity .

Reactivity Trends

  • Nucleophilic Substitution : The bromine in this compound is more reactive than chlorine in analogous compounds, favoring SN2 reactions with amines or thiols .
  • Thermal Stability : Ether linkages provide stability under basic conditions, but the bromopentyl chain may undergo elimination at elevated temperatures .

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